molecular formula C22H15NO2 B1407571 4-(3-Phenoxybenzoyl)quinoline CAS No. 1706451-76-4

4-(3-Phenoxybenzoyl)quinoline

Cat. No.: B1407571
CAS No.: 1706451-76-4
M. Wt: 325.4 g/mol
InChI Key: NFAILPRRSZRXTL-UHFFFAOYSA-N
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Description

4-(3-Phenoxybenzoyl)quinoline is a quinoline derivative characterized by a phenoxybenzoyl group substituted at the 4-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their diverse substitution patterns, which modulate electronic, steric, and biological properties. The 4-position substitution is particularly significant, as it often influences molecular interactions in drug-receptor binding or catalytic processes .

Properties

CAS No.

1706451-76-4

Molecular Formula

C22H15NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(3-phenoxyphenyl)-quinolin-4-ylmethanone

InChI

InChI=1S/C22H15NO2/c24-22(20-13-14-23-21-12-5-4-11-19(20)21)16-7-6-10-18(15-16)25-17-8-2-1-3-9-17/h1-15H

InChI Key

NFAILPRRSZRXTL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CC=NC4=CC=CC=C34

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CC=NC4=CC=CC=C34

Origin of Product

United States

Comparison with Similar Compounds

Substituent Diversity at the 4-Position

The 4-position of quinoline is a common modification site. Key analogs include:

Compound 4-Substituent Key Properties/Applications Reference
4-(3-Phenoxybenzoyl)quinoline 3-Phenoxybenzoyl Not explicitly stated (inferred) N/A
Chloroquine Piperazine Antimalarial activity
Hydroxychloroquine Piperazine + oxazine Autoimmune disease treatment
Compound [36] (Davis et al.) Methoxy + diethylamino Antibacterial (ecDHFR inhibition)
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Amino + aryl groups Synthetic intermediate, high melting point (223–225°C)
6-Hydroxyquinoline derivatives Hydroxy/heterocyclic groups PDE10A inhibition (Ki = 0.06–0.07 nM)

Key Observations :

  • Electron-Withdrawing vs.
  • Bulkiness and Bioactivity: Bulky substituents (e.g., diethylamino in compound [36]) may reduce antibacterial activity due to steric hindrance, whereas smaller groups (e.g., methoxy in compound 4k) improve selectivity .

Antibacterial and Antifungal Activity

  • Compound [36] (Davis et al.): Exhibited potent ecDHFR inhibition (I₅₀ = 0.3 µM) but poor selectivity, attributed to the diethylamino group’s bulk .
  • Pyrimidine-Quinoline Hybrids (): Demonstrated antimicrobial activity via dual targeting of bacterial enzymes, suggesting that 4-substituted quinolines with planar substituents (e.g., benzoyl) may enhance membrane penetration .

Enzymatic Inhibition and Selectivity

  • PDE10A Inhibitors (): 4-Substituted pyrazoloquinolines achieved sub-nanomolar Ki values, indicating that hydroxymethyl and fluoropyridyl groups optimize binding pocket interactions .

Physicochemical Properties

  • Melting Points: Amino-substituted quinolines (e.g., 4k) exhibit higher melting points (223–225°C) due to hydrogen bonding, whereas hydrophobic substituents (e.g., phenoxybenzoyl) may lower solubility .
  • Molecular Weight: this compound’s molecular weight (~343 g/mol) falls within the typical range for bioactive quinolines (e.g., 349 g/mol for 1-(4-fluorophenyl)-3-phenylbenzo[f]quinoline) .

Computational and Mechanistic Insights

  • Binding Affinity Predictions: Chloroquine’s piperazine side chain adopts a coiled conformation to interact with heme in malaria parasites, suggesting that the phenoxybenzoyl group in this compound may require similar flexibility for target engagement .
  • QSAR Studies: Substituent hydrophobicity and steric parameters critically influence PDE10A and DHFR inhibition, as seen in pyrazoloquinolines and Davis et al.’s compounds .

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